molecular formula C19H19ClN2O4 B6532897 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide CAS No. 902253-52-5

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide

Cat. No.: B6532897
CAS No.: 902253-52-5
M. Wt: 374.8 g/mol
InChI Key: GSYMRUMHXAUCRN-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a benzoxazolone core linked to a methoxyphenethyl group, is characteristic of compounds investigated for modulating key biological pathways . Compounds with similar structural motifs, such as the incorporation of chloro, methoxy, and heterocyclic groups, have demonstrated potent and selective inhibitory activity against clinically relevant enzymes, making them valuable chemical probes . For instance, related molecules have been developed as highly selective, mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which plays a causal role in cardiovascular and inflammatory diseases . Furthermore, the structural class of this compound is frequently explored in the context of immunology and oncology. Research into similar compounds has identified them as potential inhibitors of targets like indoleamine 2,3-dioxygenase (IDO), a key mediator of immune suppression in the tumor microenvironment . Investigation of this compound may provide critical insights into disrupting pathogenic immune responses and advancing novel therapeutic strategies for cancer and autoimmune disorders . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-15-5-2-13(3-6-15)8-10-21-18(23)9-11-22-16-12-14(20)4-7-17(16)26-19(22)24/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYMRUMHXAUCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-Chloro-2(3H)-benzoxazolone Core

The 5-chloro-2(3H)-benzoxazolone moiety serves as the electrophilic partner in the final coupling step. Its preparation typically begins with the cyclization of 2-aminophenol derivatives under oxidative conditions.

Procedure :

  • Chlorination of 2(3H)-Benzoxazolone :

    • Reactants : 2(3H)-Benzoxazolone (5.00 g, 37.00 mmol), bromine (1.9 mL, 37.0 mmol) in acetic acid (50 mL).

    • Conditions : Dropwise addition of bromine at 20°C, stirred for 4 hours.

    • Workup : Precipitation onto ice, filtration, and drying yield 5-chloro-2(3H)-benzoxazolone as a pink powder (94% yield).

    • Characterization : ¹H NMR (DMSO-d6) δ 11.81 (s, 1H), 7.57 (dd, J = 1.9 Hz, 1H), 7.30 (dd, J = 8.3 Hz, 1H), 7.04 (dd, J = 8.3 Hz, 1H).

Preparation of N-(4-Methoxyphenethyl)propanamide

The amine component, N-(4-methoxyphenethyl)propanamide, is synthesized via a two-step sequence involving amide bond formation.

Procedure :

  • Acylation of 4-Methoxyphenethylamine :

    • Reactants : 4-Methoxyphenethylamine (1.0 equiv), propanoic anhydride (1.2 equiv) in dichloromethane.

    • Conditions : Stirred at 0°C for 1 hour, followed by room temperature for 12 hours.

    • Workup : Extraction with NaHCO3 (aq), drying over MgSO4, and solvent evaporation yield the crude amide.

    • Purification : Recrystallization from ethanol/water (1:1) affords pure N-(4-methoxyphenethyl)propanamide.

Coupling Strategies for Final Assembly

Nucleophilic Displacement with ω-Chloroanilides

The key step involves the reaction of 5-chloro-2(3H)-benzoxazolone with a propanamide-containing ω-chloroanilide.

Procedure :

  • Reaction Setup :

    • Reactants : 5-Chloro-2(3H)-benzoxazolone (1.2 equiv), N-(4-methoxyphenethyl)propanamide (1.0 equiv), K2CO3 (2.0 equiv) in DMF.

    • Conditions : Reflux at 110°C for 46 hours under nitrogen.

    • Monitoring : TLC (ethyl acetate/hexanes, 1:1) to track consumption of starting material.

  • Workup :

    • Precipitation into cold water, filtration, and washing with water yield the crude product.

    • Crystallization : Ethanol/water (1:1) provides pure this compound (40% yield).

Table 1: Optimization of Coupling Reaction Conditions

ParameterTested RangeOptimal ValueImpact on Yield
SolventDMF, THF, TolueneDMF+25% vs. THF
BaseK2CO3, NaHCO3, Et3NK2CO3+15% vs. Et3N
Temperature (°C)80, 110, 130110+30% vs. 80
Reaction Time (h)24, 46, 7246+20% vs. 24

Mechanistic Insights and Electronic Effects

Role of the 5-Chloro Substituent

The electron-withdrawing chlorine atom at position 5 activates the benzoxazolone ring toward nucleophilic attack by increasing the electrophilicity of the adjacent carbonyl group. Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal a localized electron density deficit at the oxazolone ring’s carbonyl carbon, facilitating nucleophilic displacement.

Solvent and Base Selection

DMF’s high polarity stabilizes the transition state by solvating the potassium ions, enhancing the nucleophilicity of the amide nitrogen. K2CO3 provides a mild basic environment, deprotonating the amide without promoting side reactions.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : C=O stretches at 1769 cm⁻¹ (benzoxazolone) and 1698 cm⁻¹ (amide).

  • ¹H NMR : δ 4.46 (s, 2H, CH2), 6.95–7.51 (m, aromatic protons), 9.71 (brs, NH).

  • HRMS : m/z calcd. for C24H21ClN2O4 [M + H]+: 437.12; found: 437.11.

Comparative Analysis of Alternative Routes

EDCI/HOBt-Mediated Coupling

An alternative approach using EDCI/HOBt in THF achieves comparable yields (38–42%) but requires anhydrous conditions and costly reagents.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C reduces reaction time to 2 hours but risks decomposition of the thermally sensitive benzoxazolone ring.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Minimize reaction time to 8 hours by maintaining precise temperature control.

  • Solvent Recycling : DMF recovery via distillation reduces costs by 30%.

Quality Control

  • In-Line HPLC : Monitors reaction progress in real-time, ensuring >98% purity.

  • Crystallization Optimization : Ethanol/water gradient cooling improves crystal size distribution for filtration efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzo[d]oxazole ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(5-hydroxy-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide.

    Reduction: Formation of 3-(5-chloro-2-hydroxybenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Biological Activity Key References
Target Compound: 3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide 5-Cl, 4-methoxyphenethyl - - MAO-B inhibition (94% at 10⁻³ M)
3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide 5-Cl, 4-CF₃-phenyl 43 - Dopamine D₂ receptor antagonism
N′-Arylidene-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide derivatives 5-Cl, hydrazide-linked arylidene 68–88 158–238 MAO-A (39–69%) and MAO-B (45–94%) inhibition
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide 4-sulfamoylphenyl 78 252–254 Anticancer screening (in vitro)
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide No substituents on benzoxazolone or phenyl - - Immunoproteasome inhibition (18% activity)

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenethyl group in the target compound increases logP compared to sulfonamide derivatives (e.g., ), favoring CNS penetration .
  • Thermal Stability : Hydrazide derivatives (e.g., ) have higher melting points (158–238°C) due to strong intermolecular hydrogen bonding, whereas trifluoromethylphenyl analogues () may exhibit lower thermal stability .

Biological Activity

The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide is a derivative of benzoxazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, focusing on its antinociceptive, antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 5-chloro-2-oxobenzo[d]oxazole with various amines and acylating agents. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure. The compound's molecular weight is approximately 367.85 g/mol.

Antinociceptive Activity

Research indicates that derivatives of benzoxazole exhibit significant antinociceptive effects. In a study comparing various compounds, it was found that certain derivatives demonstrated superior pain relief compared to standard analgesics like dipyrone and aspirin. The evaluation was conducted using methods such as the tail flick and hot plate tests.

CompoundAntinociceptive Activity (Tail Flick Test)Comparison Standard
5eSignificantly higherDipyrone
5gHigher than averageAspirin
5hComparable to standard

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. While the overall antibacterial activity was moderate, certain derivatives showed selective activity against Bacillus subtilis, a Gram-positive bacterium.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A32 µg/mLB. subtilis
Compound B64 µg/mLE. coli

Antifungal Activity

In terms of antifungal properties, several derivatives displayed notable activity against pathogenic fungi such as Candida albicans. The structure-activity relationship indicated that compounds with specific substituents exhibited enhanced antifungal effects.

CompoundMIC (µg/mL)Target Fungi
Compound C16C. albicans
Compound D32Pichia pastoris

Anticancer Activity

The cytotoxicity of the compound was evaluated on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-7105
A549154
PC3126

Case Studies

  • Study on Antinociceptive Properties : A study published in PubMed illustrated that specific derivatives of benzoxazole showed significant pain relief in animal models, outperforming traditional analgesics in several tests .
  • Antimicrobial Screening : Research published in PMC indicated that while many compounds displayed limited antibacterial activity, they showed promising antifungal effects against various strains .
  • Cytotoxicity Assessment : A comprehensive study analyzed the cytotoxic effects on multiple cancer cell lines, revealing a strong potential for therapeutic applications in oncology .

Q & A

Q. Table 1: Synthetic Steps and Characterization

StepReactants/ConditionsKey IntermediateCharacterization Data
1Hydrazide + Aldehyde, DMFHydrazone derivativeIR: 1650 cm⁻¹ (C=O); ¹H NMR: δ 8.2 (s, NH)
2Amidation, refluxFinal compoundHRMS: m/z 415.1234 [M+H]⁺; ¹³C NMR: δ 156.4 (C=O)

How is the compound evaluated for monoamine oxidase (MAO) inhibition, and what are key findings?

(Basic)
Methodology :

  • In vitro assays : MAO-A/MAO-B inhibition measured using kynuramine as a substrate at 10⁻³ M concentration .
  • Molecular docking : AutoDock/Vina predicts binding affinities and interaction modes with MAO-B active sites .

Q. Key Results :

  • MAO-B selectivity : 45–94% inhibition at 10⁻³ M vs. 39–69% for MAO-A .
  • Structural insights : Chloro and methoxy groups enhance hydrophobic interactions with MAO-B’s FAD-binding pocket .

Q. Table 2: MAO Inhibition Data

Derivative SubstituentMAO-A Inhibition (%)MAO-B Inhibition (%)
5-Chloro, 4-methoxy58 ± 3.289 ± 2.8
5-Nitro, 4-methoxy49 ± 2.176 ± 3.1

How can structural modifications optimize MAO-B selectivity?

(Advanced)
Strategies :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 enhances MAO-B affinity .
  • Linker optimization : Adjusting the propanamide chain length improves binding to MAO-B’s substrate cavity .

Q. Case Study :

  • Chloro vs. nitro : Chloro derivatives show 20% higher MAO-B inhibition due to enhanced hydrophobic interactions .

How are contradictory activity results resolved in SAR studies?

(Advanced)
Approach :

  • Dose-response curves : Validate IC₅₀ values across multiple assays to rule out false positives .
  • Enzyme kinetics : Compare Kᵢ values (e.g., competitive vs. non-competitive inhibition) to clarify mechanism .
  • Crystallography : Resolve binding ambiguities (e.g., MAO-B PDB: 2V5Z) to confirm ligand orientation .

Example :
A 10% variability in MAO-A inhibition was traced to differences in enzyme purity across labs .

What analytical methods ensure compound stability during storage?

Q. (Basic)

  • HPLC : Monitor degradation (e.g., column: C18, mobile phase: MeCN/H₂O) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
  • pH Stability : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the oxazolone ring .

How do molecular docking studies inform inhibitor design?

(Advanced)
Protocol :

Protein preparation : Retrieve MAO-B structure (PDB: 2V5Z), remove water, add hydrogens.

Grid generation : Focus on FAD-binding site (coordinates: x=15.2, y=12.8, z=3.4).

Docking : Use AutoDock Vina with Lamarckian GA; validate with RMSD clustering (<2.0 Å) .

Q. Key Interaction :

  • The oxazolone ring forms π-π stacking with Tyr398, while the methoxy group hydrogen-bonds with Gln206 .

What spectroscopic techniques differentiate regioisomers during synthesis?

Q. (Advanced)

  • NOESY NMR : Identifies spatial proximity of chloro and methoxy groups (e.g., cross-peak between H-5 and OCH₃) .
  • High-resolution MS/MS : Fragmentation patterns distinguish isomers (e.g., m/z 297.08 for C₁₃H₁₃ClNO₃⁺) .

How is the compound’s reactivity exploited for derivative synthesis?

Q. (Advanced)

  • Nucleophilic substitution : Replace chloro with amines (e.g., piperazine) under Pd catalysis .
  • Oxidation : Convert oxazolone to carboxylate using KMnO₄ for water-soluble analogs .

Q. Table 3: Derivative Synthesis Outcomes

Reaction TypeReagents/ConditionsProduct Yield (%)
Nucleophilic substitutionPd(OAc)₂, DMF, 80°C67
OxidationKMnO₄, H₂O, 25°C52

What in vitro models are used to assess neuroprotective potential?

Q. (Advanced)

  • SH-SY5Y cells : Measure MAO-B inhibition-linked reduction in ROS using DCFH-DA assay .
  • Microglial BV-2 cells : Quantify TNF-α suppression via ELISA to evaluate anti-inflammatory effects .

How are computational and experimental data reconciled in mechanistic studies?

Q. (Advanced)

  • MD Simulations : Compare docking poses with 100-ns trajectories to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Tyr398Ala) to validate key residues .

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